7-propyl-4-(2,2,3,3-tetramethyl-1,4-dioxaspiro[4.5]dec-8-yl)-6-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8592431, 181” is a fused ring compound with significant pharmacological activities. It exhibits angiotensin II receptor antagonistic activity and peroxisome proliferator-activated receptor gamma agonistic activity. This compound is particularly useful in the prophylaxis or treatment of circulatory diseases such as hypertension, cardiac diseases, arteriosclerosis, renal diseases, ophthalmic diseases, liver diseases, cerebral apoplexy, and metabolic diseases like hyperlipidemia, obesity, and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “US8592431, 181” involves a series of synthetic routes and reaction conditionsThe reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of “US8592431, 181” is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
“US8592431, 181” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
“US8592431, 181” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study fused ring structures and their reactivity.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with angiotensin II receptors and peroxisome proliferator-activated receptors.
Medicine: It is investigated for its potential therapeutic applications in treating circulatory and metabolic diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of “US8592431, 181” involves its interaction with specific molecular targets:
Angiotensin II Receptor Antagonistic Activity: The compound binds to angiotensin II receptors, blocking the effects of angiotensin II, which leads to vasodilation and reduced blood pressure.
Peroxisome Proliferator-Activated Receptor Gamma Agonistic Activity: The compound activates peroxisome proliferator-activated receptor gamma, which regulates the expression of genes involved in glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
US8592431, 191: Another fused ring compound with similar pharmacological activities.
Other Angiotensin II Receptor Antagonists: Compounds like losartan and valsartan also exhibit angiotensin II receptor antagonistic activity.
Other Peroxisome Proliferator-Activated Receptor Gamma Agonists: Compounds like pioglitazone and rosiglitazone share similar agonistic activity
Uniqueness
“US8592431, 181” is unique due to its dual activity as both an angiotensin II receptor antagonist and a peroxisome proliferator-activated receptor gamma agonist. This dual activity makes it particularly effective in treating a combination of circulatory and metabolic diseases, providing a broader therapeutic application compared to compounds with a single activity .
Properties
Molecular Formula |
C34H40N8O3 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
7-propyl-4-(2,2,3,3-tetramethyl-1,4-dioxaspiro[4.5]decan-8-yl)-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C34H40N8O3/c1-6-9-28-27(20-22-12-14-23(15-13-22)25-10-7-8-11-26(25)29-37-39-40-38-29)30(43)41(31-35-21-36-42(28)31)24-16-18-34(19-17-24)44-32(2,3)33(4,5)45-34/h7-8,10-15,21,24H,6,9,16-20H2,1-5H3,(H,37,38,39,40) |
InChI Key |
QMZXPLFRIAZTAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(C2=NC=NN12)C3CCC4(CC3)OC(C(O4)(C)C)(C)C)CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.